molecular formula C15H21IO3 B14619884 (4-iodophenyl) octyl carbonate CAS No. 60075-63-0

(4-iodophenyl) octyl carbonate

Katalognummer: B14619884
CAS-Nummer: 60075-63-0
Molekulargewicht: 376.23 g/mol
InChI-Schlüssel: DVOSSBAPRMJVJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-iodophenyl) octyl carbonate is an organic compound that features an iodophenyl group attached to an octyl carbonate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-iodophenyl) octyl carbonate typically involves the reaction of 4-iodophenol with octyl chloroformate. This reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(4-iodophenyl) octyl carbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Ester Hydrolysis: The carbonate ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-iodophenol and octanol.

    Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF) are commonly used.

    Ester Hydrolysis: Acidic hydrolysis involves dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido or cyano derivatives of the phenyl group.

    Ester Hydrolysis: The primary products are 4-iodophenol and octanol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4-iodophenyl) octyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to the presence of the iodophenyl group, which can be radio-labeled for imaging studies.

    Medicine: Explored for its potential use in drug delivery systems, where the carbonate ester linkage can be hydrolyzed to release active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of (4-iodophenyl) octyl carbonate involves its interaction with molecular targets through its functional groups. The iodophenyl group can engage in halogen bonding and other non-covalent interactions, while the carbonate ester linkage can undergo hydrolysis to release active compounds. These interactions and reactions enable the compound to exert its effects in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-bromophenyl) octyl carbonate
  • (4-chlorophenyl) octyl carbonate
  • (4-fluorophenyl) octyl carbonate

Comparison and Uniqueness

Compared to its halogenated analogs, (4-iodophenyl) octyl carbonate is unique due to the larger atomic radius and higher polarizability of the iodine atom. This results in stronger halogen bonding interactions and potentially different reactivity profiles. Additionally, the iodine atom can be radio-labeled, making this compound particularly useful in imaging studies.

Eigenschaften

CAS-Nummer

60075-63-0

Molekularformel

C15H21IO3

Molekulargewicht

376.23 g/mol

IUPAC-Name

(4-iodophenyl) octyl carbonate

InChI

InChI=1S/C15H21IO3/c1-2-3-4-5-6-7-12-18-15(17)19-14-10-8-13(16)9-11-14/h8-11H,2-7,12H2,1H3

InChI-Schlüssel

DVOSSBAPRMJVJD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC(=O)OC1=CC=C(C=C1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.